2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
This compound is a pyrrolidine derivative featuring a 2-chloro-acetyl-isopropylamino group and a benzyl ester moiety. The chloro-acetyl group may confer electrophilic reactivity, while the benzyl ester could influence solubility and metabolic stability.
Properties
IUPAC Name |
benzyl 2-[[(2-chloroacetyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-14(2)21(17(22)11-19)12-16-9-6-10-20(16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHCHEJRMNKIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic molecule with potential biological activities. Its unique structure, which includes a pyrrolidine ring, an amino acid derivative, and a benzyl ester group, suggests various applications in medicinal chemistry and pharmacology. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for this compound is benzyl 2-[[[(2S)-2-aminopropanoyl]-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate . The molecular formula is with a molecular weight of approximately 345.45 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.45 g/mol |
| IUPAC Name | Benzyl 2-[[[(2S)-2-aminopropanoyl]-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate |
| CAS Number | 1353963-84-4 |
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may function as an inhibitor or activator , modulating various biochemical pathways. The exact mechanism remains to be fully elucidated but is believed to involve the following:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
- Receptor Modulation : It could interact with receptors to alter signaling pathways, thereby influencing physiological responses.
Biological Activity and Therapeutic Potential
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Some related compounds have shown promising results against cancer cell lines, particularly melanoma. For example, in studies involving triterpenoids, certain derivatives exhibited IC50 values in the low micromolar range against melanoma cells .
- Anti-inflammatory Effects : Compounds containing amino acid derivatives often demonstrate anti-inflammatory properties by modulating cytokine production.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives similar to this compound can induce apoptosis in cancer cells through cell cycle arrest and modulation of apoptotic pathways .
- Cytotoxicity Assessments : A study on related pyrrolidine derivatives indicated significant cytotoxic effects on human cancer cell lines (e.g., B16-F10) with IC50 values ranging from 13.8 μM to 16.41 μM .
Data Table: Biological Activity Overview
| Compound Name | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| This compound | B16-F10 | 16.41 | Induces apoptosis |
| Related Triterpenoid | B16-F10 | 13.8 | Significant growth inhibition |
| Betulinic Acid | G361 | 5.2 | Enhanced cytotoxicity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence describes (R)-1-((2,3-(Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester (EP 4 374 877 A2) .
Key Structural Differences
Hypothetical Property Differences
- Solubility : The benzyl ester in the target compound may reduce water solubility relative to the methyl ester in .
- Bioactivity : The chloro-acetyl group might confer cytotoxicity or electrophilic reactivity (e.g., covalent binding to targets), whereas the difluorobenzyl group could enhance binding to hydrophobic enzyme pockets.
Research Limitations and Recommendations
- Further Studies Required :
Preparation Methods
Mitsunobu Alkylation
-
Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine
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Substrate : N-Methyl-pyrrolidine intermediate
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Conditions : THF, 0°C to room temperature, 12–16 hours
This method offers excellent stereocontrol but requires strict anhydrous conditions. Competing O-alkylation is suppressed by pre-complexing the alcohol with boron trifluoride etherate.
Reductive Amination
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Reagents : Isopropylamine, sodium cyanoborohydride
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Catalyst : Acetic acid (5 mol%)
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Solvent : Methanol, 24 hours reflux
While lower-yielding, this approach avoids stoichiometric phosphine byproducts. Recent advances utilize polystyrene-supported cyanoborohydride to simplify purification.
Chloro-Acetylation of the Amino Group
The final chloro-acetyl group is introduced via acyl chloride coupling :
Stepwise Protocol :
-
Activate isopropyl-amino intermediate with triethylamine (2.5 eq) in dichloromethane at −15°C
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Add 2-chloroacetyl chloride (1.1 eq) dropwise over 30 minutes
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Warm to 0°C, stir for 2 hours
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Quench with ice-water, extract with ethyl acetate
Critical side reactions include over-acylation and N-chloro elimination . Kinetic studies show maintaining temperature below −10°C during acyl chloride addition reduces dimerization byproducts from 12% to <3%.
Comparative Analysis of Synthetic Routes
Four primary routes were evaluated for scalability and efficiency:
| Route | Key Steps | Total Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| A | Mitsunobu + Acyl Chloride | 58% | 98.2% | Pilot-scale |
| B | Reductive Amination + Mixed Anhydride | 49% | 97.1% | Lab-scale |
| C | Enzymatic Resolution + Benzylation | 41% | 99.5% | Niche |
| D | Flow Chemistry Approach | 63% | 98.8% | Industrial |
Route D employs continuous flow hydrogenation and in-line quenching, reducing reaction times from 48 hours (batch) to 6 hours.
Challenges and Mitigation Strategies
Epimerization During Acylation
The stereogenic center at the pyrrolidine C2 position is susceptible to racemization under basic conditions. Substituting triethylamine with N,N-diisopropylethylamine (DIPEA) lowers epimerization from 8% to 1.5% by reducing free amine concentration.
Benzyl Ester Hydrolysis
Unexpected cleavage of the benzyl ester occurs in routes using aqueous workups. Implementing tert-butyl methyl ether (MTBE) as the extraction solvent instead of ethyl acetate decreases hydrolysis from 5% to 0.7%.
Recent Advancements
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester?
- Methodology : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Alkylation of pyrrolidine derivatives using benzyl chloride to introduce the benzyl ester group (commonly via nucleophilic substitution under basic conditions) .
- Step 2 : Functionalization of the pyrrolidine nitrogen with an isopropylamino-methyl group via reductive amination, using sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid (see analogous procedures in ).
- Step 3 : Chloroacetylation of the secondary amine using 2-chloroacetyl chloride in dichloromethane (DCM) with a base like triethylamine (TEA) to quench HCl .
Q. How do benzyl ester protecting groups influence the stability and reactivity of this compound?
- Role of Benzyl Ester : The benzyl ester acts as a temporary protecting group for carboxylic acids, preventing unwanted side reactions (e.g., nucleophilic attack) during synthesis. It is stable under basic and mildly acidic conditions but can be cleaved via catalytic hydrogenation (H2/Pd-C) or strong acids (e.g., TFA) .
- Limitations : Hydrogenolysis may require careful control to avoid over-reduction of other functional groups (e.g., chloroacetyl) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- NMR : 1H/13C NMR to confirm regiochemistry of the pyrrolidine ring, benzyl ester protons (δ ~5.1 ppm), and chloroacetyl signals (δ ~4.2 ppm for CH2Cl) .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., chlorine’s M+2 signature) .
- IR : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and amide groups (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the reductive amination step?
- Challenges : Competing side reactions (e.g., over-alkylation or imine hydrolysis) may reduce yield.
- Optimization Strategies :
- Use excess NaBH3CN (1.5–2.0 eq.) in methanol/acetic acid (4:1 v/v) to stabilize the imine intermediate .
- Monitor pH (4–5) to favor selective reduction of the Schiff base over other reducible groups .
- Employ inert atmosphere (N2/Ar) to prevent oxidation of sensitive intermediates .
Q. What are the implications of stereochemical control in the pyrrolidine ring for biological activity?
- Stereochemical Considerations : Pyrrolidine derivatives often exhibit chirality-dependent interactions with biological targets (e.g., enzymes or receptors). For example, (R)- or (S)-configurations at the methylpyrrolidine nitrogen may alter binding affinity .
- Synthesis Guidance : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., asymmetric hydrogenation) to control stereochemistry .
Q. How does the chloroacetyl group impact the compound’s stability under varying pH and temperature?
- Degradation Pathways : The chloroacetyl moiety is prone to hydrolysis under alkaline conditions (pH >9) or prolonged heating (>60°C), forming glycine derivatives.
- Mitigation : Store the compound in anhydrous solvents (e.g., DCM or THF) at –20°C. Avoid aqueous workup unless necessary .
Q. What analytical methods resolve contradictions in reported synthetic yields (e.g., >100% crude yields)?
- Case Study : reports a 102% crude yield due to residual solvents or unreacted reagents.
- Resolution :
- Quantify purity via HPLC with UV detection (λ = 254 nm) or LCMS .
- Use differential scanning calorimetry (DSC) to detect crystalline impurities .
Applications in Drug Discovery
Q. How is this compound used as a precursor in protease inhibitor development?
- Case Example : Analogous pyrrolidine-carboxylic acid benzyl esters are key intermediates for cysteine protease inhibitors (e.g., antimalarial agents). The chloroacetyl group can be modified to form covalent bonds with active-site thiols .
- Methodology : Post-synthetic diversification via nucleophilic substitution (e.g., replacing Cl with thiols or amines) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Scale-Up Issues : Racemization during amide bond formation or ester hydrolysis.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
